molecular formula C10H8N2 B2604576 3,4-Dimethylphthalonitrile CAS No. 1934800-21-1; 36715-95-4

3,4-Dimethylphthalonitrile

Cat. No.: B2604576
CAS No.: 1934800-21-1; 36715-95-4
M. Wt: 156.188
InChI Key: CIULPBFCSZUVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylphthalonitrile (C₁₀H₈N₂) is a derivative of phthalonitrile (1,2-benzenedicarbonitrile) featuring methyl substituents at the 3- and 4-positions of the benzene ring. This compound is characterized by two nitrile groups (-C≡N) at positions 1 and 2, which confer significant reactivity for applications in coordination chemistry, polymer synthesis, and as a precursor for phthalocyanines .

Key properties inferred from related compounds include:

  • IR spectroscopy: A strong nitrile stretching vibration near 2227 cm⁻¹, consistent with other phthalonitriles .
  • Solubility: Likely low polarity due to methyl groups, contrasting with polar derivatives like 4-(3,4-Dimethylphenoxy)phthalonitrile (C₁₆H₁₂N₂O), which contains an ether linkage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylbenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIULPBFCSZUVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3,4-Dimethylphthalonitrile with structurally related nitriles:

Compound Name Molecular Formula Substituents Key Functional Groups Applications
This compound C₁₀H₈N₂ 3,4-dimethyl -C≡N Phthalocyanine precursors, metal chelation
4-(3,4-Dimethylphenoxy)phthalonitrile C₁₆H₁₂N₂O 4-phenoxy (3,4-dimethyl) -C≡N, -O- Ligand synthesis, polymer additives
3,4-(Methylenedioxy)phenylacetonitrile C₉H₇NO₂ Methylenedioxy (O-CH₂-O) -C≡N, cyclic ether Chromatography standards, drug intermediates
3,4-Dichlorophenylacetonitrile C₈H₅Cl₂N 3,4-dichloro -C≡N, -Cl Agrochemical intermediates

Key Observations :

  • This impacts reactivity in metal coordination or polymerization .
  • Polarity: The absence of polar groups (e.g., -O- in 4-(3,4-Dimethylphenoxy)phthalonitrile) makes this compound less soluble in polar solvents .

Spectral and Analytical Data

  • IR Spectroscopy : All nitriles exhibit C≡N stretches near 2227 cm⁻¹. Methyl groups in this compound result in aromatic C-H stretches ~3049 cm⁻¹, distinct from methoxy derivatives (C-O-C ~1263 cm⁻¹) .
  • ¹H NMR: Methyl protons in this compound resonate as singlets (~2.2–2.5 ppm), differing from methoxy (-OCH₃, ~3.7 ppm) or phenoxy protons (~4.1 ppm) in analogs .

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